(4-Bromo-3-(trifluoromethoxy)phenyl)(morpholino)methanone
Description
(4-Bromo-3-(trifluoromethoxy)phenyl)(morpholino)methanone (CAS: 1073494-25-3) is an aromatic ketone featuring a morpholine moiety attached to a substituted phenyl ring. Its molecular formula is C₁₂H₁₁BrF₃NO₂, with a molecular weight of 338.1 g/mol . The compound is characterized by a bromine atom at the para position and a trifluoromethoxy (-OCF₃) group at the meta position on the phenyl ring. These substituents confer unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, materials science, and organic synthesis.
Properties
IUPAC Name |
[4-bromo-3-(trifluoromethoxy)phenyl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrF3NO3/c13-9-2-1-8(7-10(9)20-12(14,15)16)11(18)17-3-5-19-6-4-17/h1-2,7H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSPBNZQFGPPAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=C(C=C2)Br)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-(trifluoromethoxy)phenyl)(morpholino)methanone typically involves multiple steps, starting with the preparation of 4-bromo-3-(trifluoromethoxy)benzene. This intermediate can be synthesized through a halogenation reaction where bromine is introduced to 3-(trifluoromethoxy)benzene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-(trifluoromethoxy)phenyl)(morpholino)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and morpholine, typically in an aprotic solvent like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
(4-Bromo-3-(trifluoromethoxy)phenyl)(morpholino)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions due to its unique functional groups.
Industry: It is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Bromo-3-(trifluoromethoxy)phenyl)(morpholino)methanone involves its interaction with specific molecular targets. The bromine and trifluoromethoxy groups can participate in various binding interactions, while the morpholino group can enhance solubility and bioavailability. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
(5-Bromo-2-(trifluoromethoxy)phenyl)(morpholino)methanone
- Molecular Formula: C₁₂H₁₁BrF₃NO₃
- Molecular Weight : 354.13 g/mol
- Key Differences: The bromine and trifluoromethoxy groups are positioned at the 5- and 2-positions, respectively, altering the electronic distribution.
(4-Bromo-3-(trifluoromethyl)phenyl)(morpholino)methanone
- Molecular Formula: C₁₂H₁₁BrF₃NO₂
- Molecular Weight : 338.1 g/mol
- Key Differences : Replaces the trifluoromethoxy (-OCF₃) group with a trifluoromethyl (-CF₃) group. The -CF₃ group is more electron-withdrawing than -OCF₃, which could enhance electrophilic character but reduce solubility due to decreased polarity.
Halogen and Heterocyclic Modifications
(4-Bromo-3-chloro-2-fluorophenyl)(thiomorpholino)methanone
- Molecular Formula: C₁₁H₉BrClFNO₃S
- Molecular Weight: Not explicitly listed, but estimated ~395 g/mol
- Key Differences : Incorporates thiomorpholine (sulfur replacing oxygen in the morpholine ring) and additional halogens (Cl, F). The sulfur atom increases lipophilicity and may alter hydrogen-bonding capacity, impacting biological activity or material properties.
(3-Bromo-6-chloro-2-fluorophenyl)(morpholino)methanone
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| Target Compound | C₁₂H₁₁BrF₃NO₂ | 338.1 | 4-Br, 3-OCF₃ | High polarity, strong EWG effects |
| (5-Bromo-2-(trifluoromethoxy)phenyl) analog | C₁₂H₁₁BrF₃NO₃ | 354.13 | 5-Br, 2-OCF₃ | Altered electronic distribution |
| (4-Bromo-3-CF₃ phenyl) analog | C₁₂H₁₁BrF₃NO₂ | 338.1 | 4-Br, 3-CF₃ | Enhanced electrophilicity |
| Thiomorpholine derivative | C₁₁H₉BrClFNO₃S | ~395 | 4-Br, 3-Cl, 2-F, thiomorpholine | Increased lipophilicity |
| (4-Bromo-3-methylphenyl) analog | C₁₂H₁₄BrNO₂ | ~296 | 4-Br, 3-CH₃ | Reduced oxidative stability |
Biological Activity
(4-Bromo-3-(trifluoromethoxy)phenyl)(morpholino)methanone is a compound of interest due to its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound features a brominated phenyl ring with a trifluoromethoxy substituent and a morpholino group. The presence of the trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, which are critical for biological activity.
Research indicates that compounds with similar structures can interact with various biological targets, including:
- MITF Pathway : The compound may inhibit the MITF (Microphthalmia-associated transcription factor) pathway, which is crucial in melanocyte biology and melanoma progression. Inhibition of MITF can lead to reduced cell proliferation and increased apoptosis in melanoma cells .
- Enzyme Inhibition : The trifluoromethoxy group is known to enhance interactions with enzyme targets through hydrogen bonding and pi-stacking interactions. This can lead to inhibition of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenases (LOX), which are involved in inflammatory processes .
Biological Activity Assays
The biological activity of this compound has been evaluated through various assays:
Case Studies
- Melanoma Treatment : In a study focusing on melanoma, compounds structurally related to this compound were shown to significantly inhibit the growth of melanoma cells by targeting the MITF pathway. This pathway is critical for the survival and proliferation of melanocytes, suggesting that similar compounds could be effective in treating melanoma .
- Anti-inflammatory Properties : Another study demonstrated that derivatives with trifluoromethoxy groups exhibited anti-inflammatory properties by inhibiting COX-2 and LOX enzymes. These findings suggest that this compound may have therapeutic potential in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
